Piperazonifil-d5
Description
Piperazonifil-d5 is a deuterated analog of Piperazonifil, a compound structurally related to phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil and vardenafil. It is characterized by the molecular formula C25H29D5N6O4 and a molecular weight of 487.61 g/mol . The deuterium substitution occurs at specific hydrogen positions within the ethyl-piperazinyl group, enhancing its utility as a stable isotopic internal standard in analytical chemistry, particularly in mass spectrometry-based drug quantification . While its exact CAS number remains unspecified in available literature, it is commercially available under catalogue numbers P480472 (AOAC SMPR 2014.010) and PA STI 073900 (Pharmaffiliates) .
Propriétés
Formule moléculaire |
C₂₅H₂₉D₅N₆O₄ |
|---|---|
Poids moléculaire |
487.61 |
Synonymes |
5-[2-Ethoxy-5-[2-(4-ethyl-3-oxo-1-piperazinyl)-1-hydroxyethyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d5 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Piperazonifil-d5 and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
|---|---|---|---|---|
| Piperazonifil-d5 | C25H29D5N6O4 | 487.61 | Deuterated ethyl-piperazinyl group; pyrazolo-pyrimidinone core | Analytical internal standard; metabolic studies |
| Piperazonifil (non-D5) | C25H34N6O4 | 482.59 | Non-deuterated ethyl-piperazinyl group | Reference compound for PDE5 inhibition studies |
| Propoxyphenyl-thiosildenafil-d8 | C23H24D8N6O3S2 | 512.72 | Deuterated propoxyphenyl group; thioether and sulfonyl substituents | Isotopic tracer in pharmacokinetic assays |
| Vardenafil Acetyl-d5 Analogue | C25H29D5N6O3 | 483.60 | Deuterated ethyl-piperazinyl acetyl group; imidazo-triazinone core | Quantitative analysis of PDE5 inhibitors |
Sources :
Key Observations:
- Deuterium Substitution : Piperazonifil-d5 and Vardenafil Acetyl-d5 Analogue both feature deuterium in the piperazinyl group, improving metabolic stability and reducing hydrogen/deuterium exchange during analysis .
- Core Structure: Piperazonifil-d5 shares a pyrazolo-pyrimidinone backbone with sildenafil analogs, whereas Vardenafil Acetyl-d5 Analogue uses an imidazo-triazinone core, affecting PDE5 binding affinity .
- Functional Groups : Propoxyphenyl-thiosildenafil-d8 incorporates sulfur atoms (thioether and sulfonyl groups), which may alter solubility and bioavailability compared to Piperazonifil-d5 .
Pharmacokinetic and Analytical Comparisons
Metabolic Stability:
Deuterated compounds like Piperazonifil-d5 exhibit slower metabolic degradation due to the kinetic isotope effect (KIE), where deuterium-carbon bonds are stronger than hydrogen-carbon bonds. This property makes Piperazonifil-d5 superior to non-deuterated Piperazonifil in long-term stability studies, particularly in liver microsome assays .
Analytical Utility:
- Mass Spectrometry: Piperazonifil-d5 is used as an internal standard to quantify non-deuterated analogs in biological matrices. Its near-identical chemical behavior ensures accurate calibration, minimizing matrix effects .
- Chromatography: Co-elution with non-deuterated compounds allows precise retention time matching, a critical advantage over structurally dissimilar internal standards like Propoxyphenyl-thiosildenafil-d8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
